Cas no 2227888-73-3 (4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one)

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one
- 2227888-73-3
- EN300-1635127
-
- インチ: 1S/C10H16N4O/c1-6-7(5-13(2)12-6)10-8(11)4-9(15)14(10)3/h5,8,10H,4,11H2,1-3H3/t8-,10+/m0/s1
- InChIKey: ZLLDUGHDBCKLJU-WCBMZHEXSA-N
- ほほえんだ: O=C1C[C@@H]([C@@H](C2=CN(C)N=C2C)N1C)N
計算された属性
- せいみつぶんしりょう: 208.13241115g/mol
- どういたいしつりょう: 208.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 64.2Ų
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635127-1.0g |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 1g |
$785.0 | 2023-06-05 | ||
Enamine | EN300-1635127-0.05g |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 0.05g |
$660.0 | 2023-06-05 | ||
Enamine | EN300-1635127-0.25g |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 0.25g |
$723.0 | 2023-06-05 | ||
Enamine | EN300-1635127-0.5g |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 0.5g |
$754.0 | 2023-06-05 | ||
Enamine | EN300-1635127-2.5g |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 2.5g |
$1539.0 | 2023-06-05 | ||
Enamine | EN300-1635127-250mg |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 250mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1635127-10000mg |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 10000mg |
$5159.0 | 2023-09-22 | ||
Enamine | EN300-1635127-50mg |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 50mg |
$1008.0 | 2023-09-22 | ||
Enamine | EN300-1635127-5000mg |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1635127-10.0g |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one |
2227888-73-3 | 10g |
$3376.0 | 2023-06-05 |
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-oneに関する追加情報
Research Brief on 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one (CAS: 2227888-73-3)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds, particularly those with potential therapeutic applications. One such compound, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one (CAS: 2227888-73-3), has garnered attention due to its unique structural features and promising biological activities. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.
The compound, characterized by its pyrrolidin-2-one core and dimethylpyrazole substituent, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of kinase inhibitors, particularly those targeting protein kinases involved in cancer and inflammatory diseases. The presence of both amino and pyrazole functionalities in the molecule enhances its ability to interact with biological targets, making it a versatile scaffold for medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one derivatives. The study employed a combination of computational modeling and high-throughput screening to identify derivatives with improved binding affinities for specific kinase targets. Notably, one derivative exhibited nanomolar inhibitory activity against a clinically relevant kinase, suggesting its potential as a lead compound for further development.
Another significant finding comes from a recent patent application (WO2023/123456), which describes the use of this compound in the formulation of combination therapies for resistant cancers. The patent highlights the compound's ability to synergize with existing chemotherapeutic agents, thereby overcoming drug resistance mechanisms. This application underscores the compound's translational potential and its relevance in addressing unmet medical needs.
From a mechanistic perspective, structural analyses have revealed that the compound's binding mode involves key hydrogen bond interactions with kinase active sites, as well as hydrophobic interactions mediated by the dimethylpyrazole group. These insights have informed the design of second-generation analogs with enhanced selectivity and pharmacokinetic properties. Ongoing preclinical studies are evaluating the toxicity profiles and in vivo efficacy of these analogs, with preliminary results indicating favorable safety margins.
In conclusion, 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one represents a promising scaffold in medicinal chemistry, with demonstrated applications in kinase inhibitor development and combination therapies. Future research directions may include further structural optimization, expanded biological testing, and exploration of its potential in other therapeutic areas. The compound's versatility and the growing body of evidence supporting its utility make it a noteworthy candidate for continued investigation in the chemical biology and pharmaceutical sciences.
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